[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid
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Overview
Description
[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid is an organic compound belonging to the class of 1,4-benzodiazepines . These compounds are characterized by a benzene ring fused to a 1,4-azepine ring. This compound is of interest due to its potential pharmacological properties and its structural similarity to other benzodiazepines, which are known for their sedative and anxiolytic effects.
Preparation Methods
The synthesis of [(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Reaction Conditions: The precursor undergoes a series of chemical reactions, including cyclization and acylation, under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of [(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors in the central nervous system, such as gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: Binding to these receptors can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid can be compared with other benzodiazepines:
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-[(2S)-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O3/c1-14-7-8-4-2-3-5-9(8)13-10(12(14)17)6-11(15)16/h2-5,10,13H,6-7H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
CLWDLBDPVUWYEW-JTQLQIEISA-N |
Isomeric SMILES |
CN1CC2=CC=CC=C2N[C@H](C1=O)CC(=O)O |
Canonical SMILES |
CN1CC2=CC=CC=C2NC(C1=O)CC(=O)O |
Origin of Product |
United States |
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